molecular formula C6H13NO B13885904 2-Amino-3-methylcyclopentan-1-ol

2-Amino-3-methylcyclopentan-1-ol

Cat. No.: B13885904
M. Wt: 115.17 g/mol
InChI Key: ZKTRHNWSXTXDAT-UHFFFAOYSA-N
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Description

2-Amino-3-methylcyclopentan-1-ol is an organic compound with the molecular formula C6H13NO It is a cyclopentane derivative featuring an amino group and a hydroxyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methylcyclopentan-1-ol can be achieved through a multistep continuous manufacturing process. This involves several key steps:

Industrial Production Methods: The industrial production of this compound follows similar principles, with an emphasis on cost-saving, minimization of manufacturing space, and reduction of cycle time. The continuous manufacturing process offers significant advantages in terms of efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under suitable conditions.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

2-Amino-3-methylcyclopentan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-methylcyclopentan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can influence various biochemical pathways, leading to specific biological outcomes .

Comparison with Similar Compounds

2-Amino-3-methylcyclopentan-1-ol can be compared with other similar compounds, such as:

  • 1-Methylcyclopentan-1-ol (CAS Number 1462-03-9)
  • 2-Methylcyclopentan-1-ol (CAS Number 25144-04-1)
  • 3-Methylcyclopentan-1-ol (CAS Number 18729-48-1)
  • Cyclohexanol (CAS Number 108-93-0)

Uniqueness: The presence of both an amino group and a hydroxyl group in this compound distinguishes it from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a subject of ongoing research in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2-amino-3-methylcyclopentan-1-ol

InChI

InChI=1S/C6H13NO/c1-4-2-3-5(8)6(4)7/h4-6,8H,2-3,7H2,1H3

InChI Key

ZKTRHNWSXTXDAT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1N)O

Origin of Product

United States

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